molecular formula C9H14INO B14504176 N-(3-Iodoprop-2-YN-1-YL)hexanamide CAS No. 62899-13-2

N-(3-Iodoprop-2-YN-1-YL)hexanamide

Cat. No.: B14504176
CAS No.: 62899-13-2
M. Wt: 279.12 g/mol
InChI Key: IWTBLAFIVKFRMG-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-yn-1-yl)hexanamide is an organoiodine compound featuring a hexanamide backbone linked to a propargyl group substituted with an iodine atom at the terminal alkyne position. This structure combines the reactivity of an alkyne (propagyl group) with the polar amide functionality, making it a versatile intermediate in organic synthesis and materials science. Potential applications include its use as a ligand in organometallic chemistry or as a monomer in polymer synthesis, similar to structurally related compounds like (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide, which is employed in luminescent organoboron polymers .

Properties

CAS No.

62899-13-2

Molecular Formula

C9H14INO

Molecular Weight

279.12 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)hexanamide

InChI

InChI=1S/C9H14INO/c1-2-3-4-6-9(12)11-8-5-7-10/h2-4,6,8H2,1H3,(H,11,12)

InChI Key

IWTBLAFIVKFRMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC#CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)hexanamide typically involves the reaction of 3-iodoprop-2-yn-1-ol with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)hexanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reagents can be used. These reactions often require catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanamides, while addition reactions can produce halogenated or hydrogenated derivatives.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)hexanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)hexanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial metabolic pathways. The iodine atom and the propynyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-(3-Iodoprop-2-yn-1-yl)hexanamide with structurally analogous compounds:

Compound Name Key Functional Groups Synthesis Yield Applications Notable Properties Reference
This compound (Target) Iodo-alkyne, hexanamide Not reported Potential ligand, polymer monomer High reactivity due to alkyne and iodine Inferred
(S)-N-(1-((5-Iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide Iodo-quinoline, hexanamide 24% (monomer) Luminescent organoboron polymers Quantum yield (ΦF) up to 0.8
2-Iodo-N-(prop-2-yn-1-yl)acetamide Iodo-alkyne, acetamide 5% Intermediate in organic synthesis Low yield but simple synthesis
DEHBA (N,N-(2-ethylhexyl)butyramide) Branched alkyl, amide >99% purity Solvent extraction in nuclear chemistry High thermal stability, low viscosity
3-Chloro-N-phenyl-phthalimide Chloro-aromatic, phthalimide Not reported Polyimide monomer High purity required for polymer synthesis

Key Comparisons

Reactivity and Applications: The target compound’s iodo-alkyne group enables cross-coupling reactions (e.g., Sonogashira), similar to the quinoline-based derivative in , which is used in palladium-catalyzed polymer synthesis . In contrast, DEHBA and related amides () are optimized for solvent extraction due to their branched alkyl chains and high purity . Chlorinated phthalimides () lack the alkyne functionality but are critical for high-performance polymers, emphasizing the role of halogenated aromatic systems in materials science .

Synthesis Efficiency :

  • The low yield (5%) of 2-Iodo-N-(prop-2-yn-1-yl)acetamide () highlights challenges in coupling iodinated acids with propargylamines, suggesting that optimizing reaction conditions (e.g., catalyst choice, temperature) could improve yields for the target compound .

Physical and Optical Properties: The quinoline-based analog () exhibits a high quantum yield (ΦF = 0.8), a property absent in simpler amides like DEHBA or the target compound, underscoring the role of extended conjugation in luminescence .

Notes on Evidence Limitations

  • Discrepancies in synthesis yields (e.g., 5% in vs. 24% in ) highlight the need for tailored optimization.

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